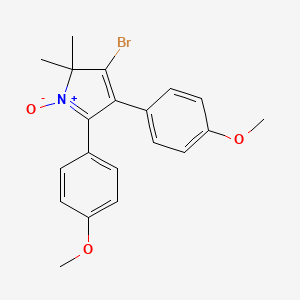
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is a synthetic organic compound that belongs to the class of bromophenols Bromophenols are known for their diverse biological activities and are often found in marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole typically involves multi-step organic reactions. The starting materials often include brominated phenols and methoxy-substituted benzene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5-dimethoxybenzaldehyde: Another bromophenol derivative with similar structural features.
3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol: A compound isolated from marine algae with notable biological activities.
Uniqueness
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
89718-49-0 |
|---|---|
Molecular Formula |
C20H20BrNO3 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxidopyrrol-1-ium |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2)19(21)17(13-5-9-15(24-3)10-6-13)18(22(20)23)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3 |
InChI Key |
JGUXKEJQHKFBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















